1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Overview
Description
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a cyclopropylmethyl group attached to a dihydropyrimidine ring
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization of γ-substituted amino acid derivatives is a typical approach . Industrial production methods may involve the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group, using reagents like alkyl halides or sulfonates.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylmethyl group may play a crucial role in binding to active sites, while the dihydropyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid stands out due to its unique cyclopropylmethyl group, which imparts distinct steric and electronic properties. Similar compounds include:
- Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
- (2S)-2-[Cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
These compounds share structural similarities but differ in their functional groups and overall reactivity, making each unique in its applications and properties.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-oxopyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)7-3-10-9(14)11(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUQJWDFGBKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=NC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157048 | |
Record name | 5-Pyrimidinecarboxylic acid, 1-(cyclopropylmethyl)-1,2-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-72-7 | |
Record name | 5-Pyrimidinecarboxylic acid, 1-(cyclopropylmethyl)-1,2-dihydro-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxylic acid, 1-(cyclopropylmethyl)-1,2-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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